molecular formula C9H6F6O3 B1396014 (3,5-Bis(trifluoromethoxy)phenyl)methanol CAS No. 1121586-22-8

(3,5-Bis(trifluoromethoxy)phenyl)methanol

Cat. No. B1396014
CAS RN: 1121586-22-8
M. Wt: 276.13 g/mol
InChI Key: QYGQPWWIBDHPFX-UHFFFAOYSA-N
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Description

“(3,5-Bis(trifluoromethoxy)phenyl)methanol” is a chemical compound with the molecular formula C9H6F6O3 . It is used in various chemical reactions and has been mentioned in several scientific papers .


Synthesis Analysis

The synthesis of “(3,5-Bis(trifluoromethoxy)phenyl)methanol” has been described in several studies. For example, one efficient synthetic process was developed via the asymmetric reduction of 3,5-bis(trifluoromethyl) acetophenone, catalyzed by whole cells of newly isolated Trichoderma asperellum ZJPH0810 using ethanol and glycerol as dual cosubstrate .


Molecular Structure Analysis

The molecular structure of “(3,5-Bis(trifluoromethoxy)phenyl)methanol” is characterized by the presence of two trifluoromethoxy groups attached to the phenyl ring . The exact mass of the molecule is 276.02211302 g/mol .


Chemical Reactions Analysis

“(3,5-Bis(trifluoromethoxy)phenyl)methanol” is involved in various chemical reactions. For instance, it has been used as a hydrogen donor in synergistic extraction of aluminium (III) and gallium (III) with 2,4-pentanedione in heptane .


Physical And Chemical Properties Analysis

“(3,5-Bis(trifluoromethoxy)phenyl)methanol” has a molecular weight of 276.13 g/mol . It has one hydrogen bond donor count and nine hydrogen bond acceptor counts . The topological polar surface area of the molecule is 38.7 Ų .

Scientific Research Applications

Organic Transformations

This compound is extensively used in promoting organic transformations. The 3,5-bis(trifluoromethyl)phenyl motif is particularly used ubiquitously in H-bond catalysts .

Synthesis of Aprepitant

®-[3,5-Bis(trifluoromethyl)phenyl] ethanol, a key chiral intermediate derived from this compound, is crucial for the synthesis of aprepitant, a medication used in chemotherapy-induced nausea and vomiting .

Preparation of Brominated Compounds

An improved method for the efficient bromination of 3,5-bis(trifluoromethyl)benzene has been developed from precursors related to this compound. This process is significant for safely preparing potentially explosive trifluoromethylphenyl Grignard reagents .

Pharmaceutical Synthesis

Optically active isomers of 3,5-bis(trifluoromethyl)phenyl ethanol have been shown to be versatile in pharmaceutical synthesis. For example, ®-3,5-BTPE is used for compounding NK1 antagonists, and (S)-3,5-BTPE is a crucial intermediate of lipid-lowering agents .

Production of Selinexor

The mechanism for producing selinexor, an anti-cancer drug, begins with a derivative of this compound—3,5-bis(trifluoromethyl)benzonitrile. This showcases its role in the synthesis pathway of complex pharmaceuticals .

Antimicrobial Studies

Derivatives of this compound have been designed and synthesized for antimicrobial studies. They are being explored as potential novel antibiotics to tackle antibiotic-resistant bacterial infections such as Enterococci and MRSA .

Future Directions

The future directions of research on “(3,5-Bis(trifluoromethoxy)phenyl)methanol” could involve further exploration of its chemical properties and potential applications in various chemical reactions .

properties

IUPAC Name

[3,5-bis(trifluoromethoxy)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F6O3/c10-8(11,12)17-6-1-5(4-16)2-7(3-6)18-9(13,14)15/h1-3,16H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYGQPWWIBDHPFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1OC(F)(F)F)OC(F)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50703897
Record name [3,5-Bis(trifluoromethoxy)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50703897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,5-Bis(trifluoromethoxy)phenyl)methanol

CAS RN

1121586-22-8
Record name [3,5-Bis(trifluoromethoxy)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50703897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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